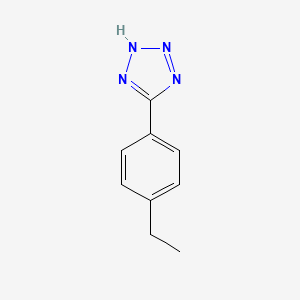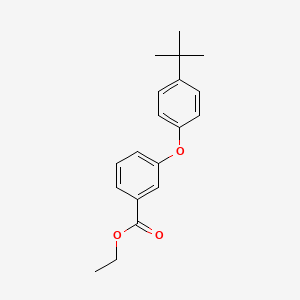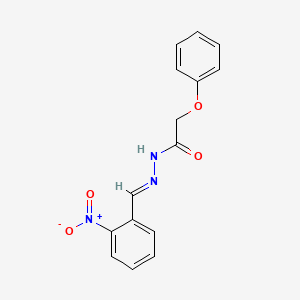![molecular formula C24H19F2NO4 B2834863 (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid CAS No. 1366459-54-2](/img/structure/B2834863.png)
(3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid is a synthetic organic compound characterized by the presence of a difluorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzene and (S)-3-amino-3-phenylpropanoic acid.
Formation of the Amide Bond: The amino group of (S)-3-amino-3-phenylpropanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 2,6-difluorobenzene using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Deprotection: The final step involves the removal of the Fmoc protecting group using a base like piperidine, yielding the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding. Its difluorophenyl group can mimic natural substrates, allowing researchers to investigate the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It serves as a lead compound in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the Fmoc group provides steric hindrance and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-(2,6-dichlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- (3S)-3-(2,6-dibromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- (3S)-3-(2,6-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Uniqueness
Compared to its analogs, (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid is unique due to the presence of fluorine atoms, which enhance its metabolic stability and lipophilicity. These properties make it a more favorable candidate for drug development and other applications where stability and bioavailability are critical.
Eigenschaften
IUPAC Name |
(3S)-3-(2,6-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-19-10-5-11-20(26)23(19)21(12-22(28)29)27-24(30)31-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNVBYKPZSXGEK-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B2834781.png)
![Ethyl 5-(4-chlorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2834782.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2834783.png)
![7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2834788.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2834789.png)


![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2834793.png)
![N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2834795.png)
![2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2834796.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2834798.png)
![N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2834799.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2834803.png)
